Basicity (pKa) Comparison Against a Linear 1,2-Amino Alcohol
The predicted pKa of 4-(Aminomethyl)-2-methylheptan-3-ol is 14.78 ± 0.20, significantly higher than the predicted pKa of 13.00 ± 0.45 for the linear 1,2-amino alcohol isomer 3-amino-2-nonanol . This 1.78 log unit difference indicates the target compound's amine group is substantially less acidic (more basic) than the linear counterpart. This translates to a ~60-fold difference in the protonation equilibrium constant, directly impacting nucleophilicity, acid-scavenging capacity, and the propensity to form stable hydrochloride salts. A higher pKa can be advantageous for reactions requiring a strong, unprotonated nucleophile under basic conditions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 14.78 ± 0.20 (Predicted) |
| Comparator Or Baseline | 3-Amino-2-nonanol: 13.00 ± 0.45 (Predicted) |
| Quantified Difference | ΔpKa ≈ 1.78 units (Target is ~60x less acidic) |
| Conditions | Predicted values from ACD/Labs Percepta platform; specific experimental conditions not available |
Why This Matters
Basicity dictates the compound's acid-base reactivity; selecting the wrong isomer would alter its behavior in pH-sensitive synthesis, purification, or biochemical assays.
